(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide derivative featuring a sterically hindered architecture designed for applications in asymmetric catalysis or as a chiral auxiliary in organic synthesis. Key structural elements include:
- Stereochemistry: The (R)-configuration at the sulfinamide sulfur and (S)-configuration at the central carbon ensure precise stereochemical control in reactions .
- Substituents:
- 3,5-Di-tert-butyl-4-methoxyphenyl group: Provides steric bulk and electron-donating properties, enhancing stability and influencing substrate binding .
- 2-(Dicyclohexylphosphanyl)phenyl group: A phosphine-containing moiety that may act as a ligand in transition-metal catalysis, facilitating enantioselective transformations .
- Molecular Formula: C₃₉H₆₂NO₂PS (as per a related analogue in ).
- Storage: Stable at room temperature under inert gas, typical for air-sensitive phosphine derivatives .
Properties
Molecular Formula |
C38H60NO2PS |
|---|---|
Molecular Weight |
625.9 g/mol |
IUPAC Name |
N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h17-18,23-26,28-29,34,39H,11-16,19-22H2,1-10H3/t34-,43?/m0/s1 |
InChI Key |
HSLGLEHHIZVRPQ-RGQUUCBMSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfinamide precursor, followed by the introduction of the phosphanyl and methoxyphenyl groups under controlled conditions. Common reagents used in these reactions include organophosphorus compounds, sulfinyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfonamides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. Research is ongoing to investigate its efficacy and safety in treating various diseases.
Industry
In the industrial sector, ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in large-scale chemical processes is of particular interest.
Mechanism of Action
The mechanism of action of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or stabilization of protein conformations.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Distinct Features | Potential Applications |
|---|---|---|---|---|---|---|
| Target Compound | 2241598-34-3 | C₃₉H₆₂NO₂PS | 639.96 | - 3,5-Di-tert-butyl-4-methoxyphenyl - 2-(Dicyclohexylphosphanyl)phenyl |
Steric bulk from tert-butyl groups; phosphine ligand capability | Asymmetric catalysis, chiral resolution |
| (R)-N-[(S)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide | 2160535-56-6 | C₄₈H₅₈NO₃PS | 760.02 | - Xanthene backbone - Diphenylphosphino group |
Extended π-system from xanthene; enhanced rigidity | Photocatalysis, luminescent materials |
| (R)-N-[(S)-6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-ylmethyl]-2-methylpropane-2-sulfinamide | 2162939-90-2 | C₃₅H₃₅NO₃PS | 588.68 | - Benzodioxole ring - Phenyl group |
Improved solubility via benzodioxole; moderate steric bulk | Ligand in aqueous-phase catalysis |
| (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide | N/A | C₄₈H₅₈NO₃PS | 760.02 | - N,2-Dimethyl sulfinamide - Xanthene-phosphine hybrid |
Dual methyl groups on sulfinamide; hybrid xanthene-phosphine scaffold | High-temperature catalysis; pharmaceutical intermediates |
Key Research Findings
Steric and Electronic Modulation: The tert-butyl and methoxy groups in the target compound significantly reduce unwanted side reactions by sterically shielding the reactive center, as observed in analogues with similar substituents . Phosphine-containing variants (e.g., diphenylphosphino-xanthene derivatives) exhibit superior activity in palladium-catalyzed cross-coupling reactions compared to non-phosphorous analogues .
Chiral Induction Efficiency :
- The (R)-sulfinamide/(S)-carbon configuration in the target compound achieves >99% enantiomeric excess (ee) in asymmetric aldol reactions, outperforming benzodioxole-based analogues (85–90% ee) .
Stability and Reactivity Trade-offs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
